2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile

Medicinal Chemistry ADME Prediction Physicochemical Profiling

2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile (CAS 1260659-17-3) is a synthetic, heterocyclic building block characterized by a pyrazole core with an isopropyl substituent at the 1-position and an acetonitrile group at the 3-position. Its molecular formula is C8H11N3 with a molecular weight of 149.19 g/mol.

Molecular Formula C8H11N3
Molecular Weight 149.19
CAS No. 1260659-17-3
Cat. No. B3365792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile
CAS1260659-17-3
Molecular FormulaC8H11N3
Molecular Weight149.19
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CC#N
InChIInChI=1S/C8H11N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3H2,1-2H3
InChIKeyRZPUZBJXKADSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile (CAS 1260659-17-3) for Research


2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile (CAS 1260659-17-3) is a synthetic, heterocyclic building block characterized by a pyrazole core with an isopropyl substituent at the 1-position and an acetonitrile group at the 3-position. Its molecular formula is C8H11N3 with a molecular weight of 149.19 g/mol [1]. This compound is categorized as a versatile intermediate in pharmaceutical and agrochemical research, primarily for constructing more complex molecules [2]. Predicted physicochemical properties include a boiling point of 269.2±15.0 °C and a density of 1.04±0.1 g/cm³ .

Why Generic 'Pyrazole Acetonitrile' Analogs Cannot Replace 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile


Direct substitution of 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile with other pyrazole-acetonitrile analogs is not trivial due to the critical influence of the N-1 substituent on both physicochemical properties and synthetic outcomes. The isopropyl group imparts a specific steric bulk and lipophilicity (cLogP ~0.6) that differs significantly from unsubstituted or methyl analogs. This difference can affect reaction kinetics in subsequent alkylations or cycloadditions, and also influences the compound's pharmacokinetic profile when it is a fragment of a larger drug-like molecule. Furthermore, its specific regioisomerism (3-yl vs. 5-yl substitution) dictates the vector of the reactive nitrile group, leading to the formation of different constitutional isomers in synthesis [1].

Quantitative Differentiation Guide for 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile


Lipophilicity Differential vs. N-Methyl and N-Phenyl Pyrazole Analogs

The compound exhibits a calculated partition coefficient (XLogP3) of 0.6 . This value indicates a moderate lipophilicity, significantly higher than the N-methyl analog (XLogP3 ~ -0.1) [1] and substantially lower than the N-phenyl analog (XLogP3 ~ 1.9) [2], positioning it uniquely in the chemical space for optimizing cellular permeability and solubility.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Regioisomeric Differentiation: 3-yl vs. 5-yl Acetonitrile Substitution

The compound is the 3-yl regioisomer, where the acetonitrile group is attached to the 3-position of the pyrazole ring. This is in contrast to its direct regioisomer, 2-(1-isopropyl-1H-pyrazol-5-yl)acetonitrile (CAS 1260659-36-6), where the nitrile group is at the 5-position [1]. This positional difference is crucial as the two isomers are distinct chemical entities with unique reactivities and will lead to different downstream products in any reaction involving the acetonitrile group.

Organic Synthesis Regioselectivity Isomer Purity

Topological Polar Surface Area (TPSA) vs. Unsubstituted Pyrazole Core

The compound has a calculated Topological Polar Surface Area (TPSA) of 41.6 Ų . This is lower than the TPSA of the unsubstituted pyrazole-acetonitrile core (2-(1H-pyrazol-3-yl)acetonitrile), which has a TPSA of 52.5 Ų [1]. The addition of the isopropyl group increases the molecular size and steric bulk, but by replacing the N-H hydrogen bond donor with an alkyl group, it reduces the overall polar surface area.

Drug Design Pharmacokinetics Bioavailability

Key Application Scenarios for Procuring 2-(1-Isopropyl-1H-pyrazol-3-yl)acetonitrile


Synthesis of Kinase Inhibitor Libraries

Given its pyrazole core and reactive nitrile group, this compound is an ideal building block for synthesizing focused libraries of kinase inhibitors. The isopropyl group at N-1 can occupy a hydrophobic pocket in the kinase ATP-binding site, while the acetonitrile group can be further derivatized into amides, amines, or heterocycles. Its moderate lipophilicity (XLogP3 0.6) is well-suited for maintaining drug-like properties .

Synthesis of Regioisomerically Pure Compounds

This compound is essential for any synthetic route where the final product requires a substituent at the pyrazole's 3-position. Using the specific 3-yl regioisomer (CAS 1260659-17-3) eliminates the need for subsequent isomer separation steps, which are often challenging and time-consuming, thereby increasing synthetic efficiency and yield [1].

Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (149.19 g/mol), balanced lipophilicity, and lower polar surface area (41.6 Ų) compared to its N-H parent [2] make it a viable fragment for screening. Its defined vector for elaboration (via the nitrile group) and the steric influence of the isopropyl group provide clear pathways for fragment growth or merging in FBDD campaigns.

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